11-Azido-1-undecanethiol

描述

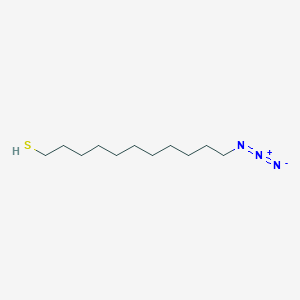

Structure

3D Structure

属性

IUPAC Name |

11-azidoundecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3S/c12-14-13-10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXLZBNUURBJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=[N+]=[N-])CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746450 | |

| Record name | 11-Azidoundecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668420-70-0 | |

| Record name | 11-Azidoundecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Azido-1-undecanethiol: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Azido-1-undecanethiol is a bifunctional organic molecule that has become an indispensable tool in surface chemistry, nanoscience, and bioconjugation. Its unique structure, featuring a terminal thiol (-SH) group and a terminal azide (B81097) (-N₃) group separated by an 11-carbon alkyl chain, allows for the straightforward formation of well-ordered self-assembled monolayers (SAMs) on gold surfaces. These azide-terminated surfaces serve as a versatile platform for the covalent immobilization of a wide array of molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and a logical workflow for surface functionalization.

Core Properties of this compound

This compound is a linear-chain alkanethiol with a terminal azide group. The thiol group provides a strong affinity for gold and other noble metal surfaces, leading to the spontaneous formation of a dense, organized monolayer. The exposed azide groups then present a reactive surface for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃N₃S | [1] |

| Molecular Weight | 229.39 g/mol | [1] |

| Appearance | Colorless to light yellow oil | |

| Density | 0.962 g/mL at 25 °C | |

| Refractive Index | n20/D 1.482 | |

| Flash Point | >110 °C | |

| Storage Temperature | 2-8°C |

Self-Assembled Monolayer (SAM) Formation and Characterization

The primary application of this compound is the formation of SAMs on gold substrates. This process is driven by the strong, covalent-like bond formed between the sulfur atom of the thiol and the gold surface. Over a period of 12 to 48 hours, the alkyl chains organize into a densely packed, quasi-crystalline structure, stabilized by van der Waals interactions.[1]

Table 2: Characterization Data for this compound SAMs on Gold

| Characterization Technique | Parameter | Typical Finding | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | N 1s Binding Energy | Two distinct peaks at ~400 eV and ~405 eV with a 2:1 area ratio, characteristic of the azide group. | [2] |

| Grazing Angle Infrared Spectroscopy | Azide Asymmetric Stretch | A strong, sharp peak at approximately 2100 cm⁻¹. | [1][3] |

| Grazing Angle Infrared Spectroscopy | Methylene (CH₂) Stretches | Asymmetric stretch at ~2921 cm⁻¹ and symmetric stretch at ~2850 cm⁻¹, indicating a well-ordered, crystalline-like monolayer. | [2] |

| Contact Angle Goniometry | Water Contact Angle | A shift in the water contact angle consistent with the chemical nature of the immobilized molecule. | [1] |

| Structural Arrangement | Alkyl Chain Tilt Angle | On Au(111) surfaces, chains are tilted at an angle of approximately 30-37° with respect to the surface normal. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of gold substrates, the formation of this compound SAMs, and the subsequent CuAAC reaction.

Protocol for Preparation of Gold Substrates

A clean, smooth gold surface is critical for the formation of high-quality SAMs.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) and work in a fume hood.

-

Deionized (DI) water

-

Ethanol (B145695) (200 proof)

-

Nitrogen gas source

-

Tweezers

Procedure:

-

Handle the gold substrates only with clean tweezers.

-

Clean the substrates by immersing them in Piranha solution for 10-15 minutes.

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

Rinse the substrates with ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

Use the substrates immediately for SAM formation to prevent atmospheric contamination.

Protocol for Formation of this compound SAM

Materials:

-

Clean gold substrates

-

This compound

-

Ethanol (200 proof)

-

A clean glass or polypropylene (B1209903) container with a sealable cap for each substrate

-

Nitrogen gas source

-

Parafilm®

Procedure:

-

Prepare a 1 mM solution of this compound in ethanol.

-

Place each clean gold substrate into a separate container.

-

Add enough of the thiol solution to completely submerge each substrate.

-

To minimize oxidation, reduce the headspace above the solution and backfill each container with nitrogen gas.

-

Seal the containers with their caps (B75204) and wrap the caps with Parafilm®.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

-

After incubation, remove the substrates from the solution with tweezers.

-

Rinse each substrate thoroughly with ethanol to remove non-chemisorbed thiols.

-

Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment, preferably under nitrogen, until ready for use.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a SAM Surface

This protocol describes the "clicking" of an alkyne-containing molecule to the azide-terminated SAM.

Materials:

-

Azide-terminated SAM on a gold substrate

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270) (prepare fresh)

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I)-stabilizing ligand.

-

Solvent system (e.g., a mixture of DMSO and water, or buffer solution, depending on the solubility of the alkyne-containing molecule).

-

Reaction vessel

Procedure:

-

Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and the ligand.

-

In a reaction vessel, place the azide-terminated SAM substrate.

-

Add the solution containing the alkyne-molecule of interest. The concentration should typically be in excess relative to the surface-bound azides.

-

Add the ligand solution (typically 5 equivalents per copper atom).

-

Add the CuSO₄ solution (catalytic amount, e.g., 1-5 mol%).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 10-50 mol%).[4] The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

-

Allow the reaction to proceed for 1-4 hours at room temperature. The reaction vessel can be gently agitated.

-

After the reaction, remove the substrate and rinse it extensively with the solvent system used for the reaction, followed by ethanol and DI water to remove the catalyst and unreacted reagents.

-

Dry the newly functionalized surface under a stream of nitrogen.

-

The surface is now ready for characterization or further experiments.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key molecular structure and the experimental workflow for creating a functionalized surface using this compound.

Caption: Chemical structure of this compound.

Caption: Workflow for surface functionalization.

References

An In-Depth Technical Guide to 11-Azido-1-undecanethiol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Azido-1-undecanethiol is a bifunctional organic molecule that has become an indispensable tool in the fields of surface chemistry, nanotechnology, and bioconjugation. Its unique structure, featuring a terminal thiol (-SH) group at one end of an eleven-carbon alkyl chain and a terminal azide (B81097) (-N₃) group at the other, allows for a two-step functionalization of surfaces, particularly gold. The thiol group forms a strong, stable bond with gold surfaces, leading to the spontaneous formation of highly ordered self-assembled monolayers (SAMs).[1] The exposed azide groups then provide a versatile platform for the covalent attachment of a wide array of molecules through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Core Chemical Properties

This compound is a colorless liquid at room temperature. Its bifunctional nature, with a thiol group for surface anchoring and an azide group for subsequent chemical modification, is central to its utility.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃N₃S | [1][2][3][4][5][6] |

| Molecular Weight | 229.39 g/mol | [1][2][4][5][6] |

| Physical State | Colorless Liquid | [3] |

| Density | 0.962 g/mL at 25 °C | [3][7] |

| Refractive Index | n20/D 1.482 | [3][7] |

| Flash Point | >110 °C (>230 °F) | [2][8] |

| Storage Temperature | 2-8°C | [3][7] |

Solubility:

| Solvent | Expected Solubility |

| Ethanol (B145695) | Soluble |

| Methanol | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Toluene | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| Water | Insoluble |

Stability and Storage:

This compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5] For long-term storage, it is recommended to keep the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[3][7] The azide group is generally stable but should be handled with care, avoiding conditions that could lead to decomposition, such as strong reducing agents or high temperatures.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 11-bromo-1-undecanol (B108197). The first step is the conversion of the bromide to an azide, followed by the conversion of the terminal alcohol to a thiol.

Step 1: Synthesis of 11-Azido-1-undecanol (B3223650)

This procedure is adapted from a published method.[3]

Materials:

-

11-bromo-1-undecanol

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve sodium azide in DMSO with heating (e.g., 80°C) and then allow the solution to cool to room temperature.

-

Add a solution of 11-bromo-1-undecanol in DMSO to the sodium azide solution.

-

Stir the reaction mixture at room temperature for approximately 24 hours.

-

After the reaction is complete, add deionized water to the mixture.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain 11-azido-1-undecanol as a colorless liquid.[3]

Characterization of 11-Azido-1-undecanol:

-

¹H NMR (CDCl₃): δ 3.53 (t, CH ₂-OH), 3.18 (t, CH ₂-N₃), 1.08-1.65 (m, -(CH ₂)₉-).[3]

-

¹³C NMR (CDCl₃): δ 64.8 (-C H₂-OH), 51.6 (-C H₂-N₃), 29.6-25.9 (-(C H₂)₉-).[3]

-

FTIR: A characteristic peak for the azide group should be observed around 2100 cm⁻¹.[3]

Step 2: Conversion of 11-Azido-1-undecanol to this compound

A common method for converting a primary alcohol to a thiol is through the use of thiourea (B124793). This proceeds via an isothiouronium salt intermediate, which is then hydrolyzed.

Materials:

-

11-azido-1-undecanol

-

Thiourea

-

Hydrobromic acid (HBr)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Dichloromethane

-

Deionized water

Procedure:

-

Reflux a mixture of 11-azido-1-undecanol and thiourea in concentrated hydrobromic acid.

-

After the reaction is complete, cool the mixture and add a solution of sodium hydroxide.

-

Continue to reflux the mixture to hydrolyze the isothiouronium salt.

-

Cool the reaction mixture and extract the product with dichloromethane.

-

Wash the organic extract with water and then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to yield this compound.

Note: This is a representative protocol. Reaction conditions such as concentrations, reaction times, and temperatures should be optimized for best results.

Formation of Self-Assembled Monolayers (SAMs) on Gold

The formation of a SAM of this compound on a gold surface is a straightforward process based on the strong affinity of sulfur for gold.

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

This compound

-

Absolute ethanol

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate. This can be done by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For a more rigorous cleaning, piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution in a fume hood.

-

Thiol Solution Preparation: Prepare a dilute solution of this compound in absolute ethanol, typically in the range of 1-10 mM.

-

Immersion: Immerse the clean and dry gold substrate into the thiol solution. Ensure the entire gold surface is covered.

-

Incubation: Allow the self-assembly process to occur for 12-24 hours at room temperature. The container should be sealed to prevent solvent evaporation and contamination.

-

Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules.

-

Drying: Dry the substrate under a gentle stream of nitrogen gas.

-

Storage: Store the functionalized substrate in a clean, dry environment, such as a desiccator, until ready for use.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on SAMs

The azide-terminated SAM provides a reactive surface for the immobilization of alkyne-containing molecules via CuAAC click chemistry.

Materials:

-

This compound functionalized gold substrate

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand (optional but recommended)

-

Suitable solvent (e.g., a mixture of water and an organic co-solvent like DMSO or t-butanol)

Procedure:

-

Prepare the Click Chemistry Cocktail: In a suitable solvent, prepare a solution containing the alkyne-modified molecule, copper(II) sulfate, and sodium ascorbate. If using a ligand, pre-mix the copper sulfate with the ligand before adding the other components. A typical concentration for each component is in the millimolar range.

-

Surface Reaction: Immerse the azide-functionalized gold substrate in the click chemistry cocktail.

-

Incubation: Allow the reaction to proceed at room temperature for a period ranging from a few minutes to several hours, depending on the specific reactants and conditions.

-

Rinsing: After the reaction, thoroughly rinse the substrate with the reaction solvent, followed by deionized water and ethanol to remove any unreacted reagents and byproducts.

-

Drying: Dry the substrate under a stream of nitrogen.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the identity and purity of this compound and for verifying the successful formation of SAMs and subsequent surface modifications.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the molecular structure of this compound. The ¹H NMR spectrum would be expected to show characteristic signals for the protons adjacent to the thiol and azide groups, as well as a large multiplet for the methylene (B1212753) protons of the alkyl chain. Similarly, the ¹³C NMR spectrum would display distinct signals for the carbons bonded to the sulfur and azide functionalities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for identifying the azide group, which exhibits a strong, sharp absorption peak around 2100 cm⁻¹.[3] The disappearance of this peak after a click chemistry reaction is a clear indication of the successful formation of a triazole ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can further confirm its structure. The molecular ion peak ([M]⁺) would be expected at m/z 229.

Visualizing Workflows and Pathways

Synthesis Workflow

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 11-Azidoundecane-1-thiol | C11H23N3S | CID 71311045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|CAS 668420-70-0|RUO [benchchem.com]

- 6. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:668420-70-0 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 11-Azido-1-undecanethiol: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Azido-1-undecanethiol is a bifunctional organic molecule that has garnered significant interest in the fields of surface chemistry, nanotechnology, and bioconjugation. Its unique structure, featuring a terminal thiol group and a terminal azide (B81097) group separated by an eleven-carbon alkyl chain, allows for the formation of well-ordered self-assembled monolayers (SAMs) on gold surfaces with a reactive handle for subsequent chemical modifications. This guide provides a comprehensive overview of the molecular structure of this compound, detailed experimental protocols for its synthesis and application, and quantitative data on its physicochemical properties.

Molecular Structure and Properties

This compound possesses a linear alkyl chain that facilitates the formation of densely packed and highly ordered monolayers on gold substrates. The thiol (-SH) group exhibits a strong affinity for gold, leading to the spontaneous formation of a stable gold-thiolate bond. The terminal azide (-N₃) group serves as a versatile chemical handle for a variety of bioorthogonal conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Key Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₂₃N₃S |

| Molecular Weight | 229.39 g/mol [1] |

| CAS Number | 668420-70-0 |

| IUPAC Name | 11-azidoundecane-1-thiol |

| SMILES String | C(CCCCCN=[N+]=[N-])CCCCCS |

| Appearance | Colorless liquid |

| Purity | Typically ≥95%[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 11-bromo-1-undecanol (B108197).

Step 1: Synthesis of 11-Azido-1-undecanol (B3223650) [1]

This procedure outlines the conversion of 11-bromo-1-undecanol to 11-azido-1-undecanol.

-

Reagents:

-

11-bromo-1-undecanol (30.0 g, 119 mmol)

-

Sodium azide (11.6 g, 179 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO) (300 mL)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a 1 L round-bottom flask, dissolve sodium azide in 200 mL of DMSO at 80 °C.

-

Allow the solution to cool to room temperature.

-

In a separate flask, dissolve 11-bromo-1-undecanol in 100 mL of DMSO.

-

Add the 11-bromo-1-undecanol solution to the sodium azide solution.

-

Stir the reaction mixture for 24 hours at room temperature.

-

After 24 hours, add 300 mL of deionized water to the reaction mixture.

-

Extract the aqueous phase with diethyl ether (3 x 150 mL).

-

Combine the organic phases and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to yield 11-azido-1-undecanol as a colorless liquid (yield: 22.4 g, 88%).

-

Confirm the chemical structure using ¹H NMR and FTIR spectroscopy. The FTIR spectrum should show a characteristic azide peak around 2100 cm⁻¹.

-

Step 2: Conversion of 11-Azido-1-undecanol to this compound

This step involves the conversion of the terminal hydroxyl group to a thiol group. A common method is via a two-step process involving mesylation followed by substitution with a thiolating agent.

-

Reagents:

-

11-azido-1-undecanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (TEA) or Pyridine

-

Dichloromethane (DCM) or other suitable solvent

-

Thiourea (B124793) or potassium thioacetate (B1230152)

-

Ethanol (B145695) or other suitable solvent

-

Hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) for hydrolysis

-

-

General Procedure (Mesylation):

-

Dissolve 11-azido-1-undecanol in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add a base (e.g., triethylamine or pyridine) dropwise.

-

Add methanesulfonyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield the mesylated intermediate.

-

-

General Procedure (Thiolation):

-

Dissolve the mesylated intermediate in a suitable solvent (e.g., ethanol).

-

Add a thiolating agent (e.g., thiourea or potassium thioacetate).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

If using thiourea, hydrolyze the resulting isothiouronium salt with a base (e.g., NaOH). If using potassium thioacetate, hydrolyze the thioacetate with an acid (e.g., HCl) or base.

-

After hydrolysis, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Formation of Self-Assembled Monolayers (SAMs) on Gold

This protocol describes the formation of a monolayer of this compound on a gold surface.

-

Materials:

-

Gold-coated substrate (e.g., silicon wafer, glass slide)

-

This compound

-

Anhydrous ethanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Nitrogen gas

-

-

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1-5 mM solution of this compound in anhydrous ethanol.

-

Immerse the cleaned and dried gold substrate into the thiol solution.

-

Incubate for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

-

Dry the substrate under a stream of nitrogen gas.

-

The azide-terminated SAM is now ready for characterization or subsequent functionalization.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on SAMs

This protocol details the "click" reaction to attach an alkyne-containing molecule to the azide-terminated SAM.

-

Reagents:

-

Azide-terminated SAM on a gold substrate

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

-

Solvent (e.g., deionized water, phosphate-buffered saline (PBS), or a mixture with an organic co-solvent like DMSO or t-butanol)

-

-

Procedure:

-

Prepare a solution of the alkyne-containing molecule in the chosen solvent.

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

-

In a reaction vessel, combine the alkyne solution, the CuSO₄ solution, and the TBTA ligand solution (if used).

-

Immerse the azide-terminated SAM substrate in the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-2 hours. The reaction time may need to be optimized depending on the specific reactants.

-

After the reaction, remove the substrate and rinse it thoroughly with the reaction solvent, followed by deionized water and ethanol.

-

Dry the functionalized substrate under a stream of nitrogen gas.

-

Quantitative Data

The following tables summarize key quantitative data for this compound and its self-assembled monolayers.

Surface Characterization of this compound SAMs on Gold

| Parameter | Typical Value | Method |

| Water Contact Angle (Advancing) | 70-80° | Goniometry |

| Ellipsometric Thickness | 13-16 Å | Ellipsometry |

| Surface Coverage | ~4.5 x 10¹⁴ molecules/cm² | Reductive Desorption/CV |

Note: These values are representative and can vary depending on the specific experimental conditions, such as substrate preparation and monolayer quality.

X-ray Photoelectron Spectroscopy (XPS) Data of this compound SAMs

| Element | Binding Energy (eV) | Atomic Concentration (%) |

| C 1s | ~285.0 | 60-70 |

| N 1s (azide) | ~404.5 (N-N-N), ~400.5 (N=N=N) | 10-15 |

| S 2p (thiolate) | ~162.0 (S 2p₃/₂), ~163.2 (S 2p₁/₂) | 5-10 |

| Au 4f (substrate) | ~84.0 (Au 4f₇/₂), ~87.7 (Au 4f₅/₂) | 10-20 |

Note: Atomic concentrations are approximate and depend on the analysis depth and monolayer packing.

Kinetics of CuAAC Reaction on an Azide-Terminated SAM

For a similar azide-terminated hexa(ethylene glycol) alkanethiolate SAM reacting with an alkyne-terminated peptide, the reaction kinetics were determined.

| Parameter | Value | Method |

| Reaction Type | Pseudo-first order | PM-IRRAS |

| Rate Constant (k) | ~0.2 min⁻¹[2] | PM-IRRAS[2] |

| Reaction Completion Time | ~30 minutes[2] | PM-IRRAS[2] |

Mandatory Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Self-Assembled Monolayer Formation and Click Chemistry Workflow

Caption: Workflow for SAM formation and subsequent "click" functionalization.

Conclusion

This compound is a powerful molecular tool for the creation of functionalized surfaces with applications spanning from fundamental surface science to the development of advanced biosensors and drug delivery platforms. Its robust self-assembly on gold and the high efficiency of the azide-alkyne click reaction provide a reliable and versatile platform for immobilizing a wide array of molecules in a controlled manner. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their work.

References

Synthesis of 11-Azido-1-undecanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a reliable and commonly employed synthetic pathway for 11-Azido-1-undecanethiol, a crucial bifunctional linker in surface chemistry, nanotechnology, and bioconjugation applications. The synthesis is presented as a two-stage process, commencing with the azidation of a commercially available halogenated alcohol, followed by the conversion of the terminal hydroxyl group to a thiol. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this versatile molecule.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step sequence starting from 11-Bromo-1-undecanol (B108197). The first step involves a nucleophilic substitution to replace the bromine atom with an azide (B81097) group. The subsequent step converts the terminal alcohol functionality into the desired thiol, often via a thioacetate (B1230152) intermediate to prevent the premature oxidation of the thiol.

Experimental Protocols

Stage 1: Synthesis of 11-Azido-1-undecanol

This initial stage focuses on the conversion of 11-Bromo-1-undecanol to 11-Azido-1-undecanol through a nucleophilic substitution reaction with sodium azide.[1]

Experimental Protocol:

-

In a 1 L round-bottom flask, dissolve sodium azide (11.6 g, 179 mmol) in 200 mL of dimethyl sulfoxide (B87167) (DMSO) at 80 °C.

-

Allow the resulting solution to cool to room temperature.

-

In a separate beaker, dissolve 11-bromo-1-undecanol (30.0 g, 119 mmol) in 100 mL of DMSO.

-

Add the 11-bromo-1-undecanol solution to the sodium azide solution.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Upon completion of the reaction, add 300 mL of deionized water to the flask.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (3 x 150 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter the solution to remove the drying agent and concentrate the organic phase under reduced pressure.

-

The final product, 11-Azido-1-undecanol, is obtained as a colorless liquid.[1]

Stage 2: Synthesis of this compound

The conversion of the terminal hydroxyl group of 11-Azido-1-undecanol to a thiol is effectively carried out in a two-step sequence: formation of a thioacetate intermediate via a Mitsunobu reaction, followed by hydrolysis to yield the final product.[2]

Step 2a: Synthesis of S-(11-azidoundecyl) ethanethioate (Thioacetate Intermediate)

This procedure is a representative method based on the standard Mitsunobu reaction protocol for converting primary alcohols to thioacetates.[3][4]

Experimental Protocol:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 11-Azido-1-undecanol (10.0 g, 46.9 mmol) and triphenylphosphine (B44618) (14.7 g, 56.3 mmol) in 200 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

To this solution, add thioacetic acid (4.0 mL, 56.3 mmol).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (11.1 mL, 56.3 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford S-(11-azidoundecyl) ethanethioate.

Step 2b: Hydrolysis of S-(11-azidoundecyl) ethanethioate to this compound

This is a standard procedure for the deprotection of a thioacetate to the corresponding thiol.

Experimental Protocol:

-

Dissolve the S-(11-azidoundecyl) ethanethioate (e.g., 10.0 g, 36.8 mmol) in a mixture of methanol (B129727) (150 mL) and deionized water (50 mL) in a round-bottom flask.

-

To this solution, add potassium carbonate (15.2 g, 110.4 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~4 with 1 M HCl.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Product | Starting Material | Key Reagents | Solvent | Yield | Purity |

| 1 | 11-Azido-1-undecanol | 11-Bromo-1-undecanol | Sodium Azide | DMSO | 88%[1] | >95% (typically) |

| 2a | S-(11-azidoundecyl) ethanethioate | 11-Azido-1-undecanol | PPh₃, DIAD, Thioacetic Acid | THF | 80-90% (expected) | >95% (after chromatography) |

| 2b | This compound | S-(11-azidoundecyl) ethanethioate | K₂CO₃ | Methanol/Water | >90% (expected) | >95% |

Visualized Synthesis Pathway and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.

References

A Technical Guide to the Self-Assembly of 11-Azido-1-undecanethiol on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the self-assembly mechanism of 11-Azido-1-undecanethiol on gold surfaces. This process is fundamental for creating functionalized surfaces with applications ranging from biosensing to drug delivery and molecular electronics. The terminal azide (B81097) group serves as a versatile chemical handle for the subsequent attachment of biomolecules and other functionalities via "click chemistry."

The Self-Assembly Mechanism: From Solution to Ordered Monolayer

The formation of a self-assembled monolayer (SAM) of this compound on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold. The mechanism can be understood as a multi-step process that begins with the immersion of a clean gold substrate into a dilute ethanolic solution of the thiol.

Initially, the thiol molecules rapidly adsorb to the gold surface in a disordered state, often described as a "lying down" phase. In this phase, the alkyl chains have significant conformational freedom. Over time, a reorganization process occurs. The strong gold-thiolate bond formation provides the thermodynamic driving force for the molecules to arrange into a densely packed, ordered monolayer. In this final, "standing up" configuration, the alkyl chains are largely in an all-trans conformation, stabilized by van der Waals interactions between adjacent molecules. This ordering is indicated by the characteristic C-H stretching frequencies observed in infrared spectroscopy.[1]

Quantitative Characterization of the Monolayer

The quality and properties of the this compound SAM can be assessed using various surface-sensitive analytical techniques. While specific quantitative data for this exact molecule is not always aggregated in single publications, a combination of direct measurements and comparisons with similar alkanethiol SAMs provides a comprehensive picture.

Table 1: Spectroscopic and Physical Properties

| Property | Value/Range | Technique | Notes |

| FTIR Asymmetric CH₂ Stretch | 2921 cm⁻¹[1] | Grazing Angle Infrared Spectroscopy (GA-FTIR) | Indicates a densely packed and well-ordered alkyl chain structure. |

| FTIR Symmetric CH₂ Stretch | 2850 cm⁻¹[1] | Grazing Angle Infrared Spectroscopy (GA-FTIR) | Further confirms the high degree of order in the monolayer. |

| FTIR Azide (N₃) Stretch | ~2100 cm⁻¹ | Grazing Angle Infrared Spectroscopy (GA-FTIR) | Expected characteristic peak for the terminal azide group. |

| Ellipsometric Thickness | 13 - 17 Å | Ellipsometry | Estimated based on data for similar C11 alkanethiols. The exact value depends on the tilt angle of the molecules. |

Table 2: Surface Properties and Composition

| Property | Value/Range | Technique | Notes |

| Water Contact Angle | 60° - 75° | Contact Angle Goniometry | Estimated for a polar, azide-terminated surface. The azide group imparts a hydrophilic character compared to a methyl-terminated thiol (~110°). |

| S 2p Binding Energy | ~162 eV[2] | X-ray Photoelectron Spectroscopy (XPS) | Corresponds to the formation of a gold-thiolate (Au-S) bond. Unbound sulfur appears at ~164 eV.[2] |

| N 1s Binding Energy | ~400 eV and ~404 eV | X-ray Photoelectron Spectroscopy (XPS) | Expected for the azide group, with two distinct peaks for the central and terminal nitrogen atoms. |

Table 3: Structural Parameters (Comparative)

| Property | Value/Range | Technique | Notes |

| Surface Structure | (√3 × √3)R30° | Scanning Tunneling Microscopy (STM) | This is a common, densely packed structure observed for long-chain alkanethiols on Au(111).[3][4] |

| Lattice Constant | a ≈ 5.0 Å | Scanning Tunneling Microscopy (STM) | Based on the (√3 × √3)R30° structure on Au(111). |

Experimental Protocols

The successful formation of a high-quality this compound SAM requires meticulous attention to cleanliness and procedure. The following is a generalized protocol based on standard practices for alkanethiol SAM preparation.[5][6]

Protocol 1: Preparation of this compound SAM on Gold

-

Substrate Preparation:

-

Use gold-coated substrates with a titanium or chromium adhesion layer.

-

Clean the substrates by sonicating in a sequence of solvents, for example, acetone, isopropanol, and ethanol, for 10-15 minutes each.

-

Thoroughly rinse with ethanol and deionized water between each solvent wash.

-

Dry the substrates under a stream of dry nitrogen gas.

-

For atomically flat surfaces, flame-annealing of the gold substrate can be performed, followed by immediate use. Alternatively, an oxygen plasma or UV/ozone treatment can be used to remove organic contaminants.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

Use a clean glass container and sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

Self-Assembly:

-

Immediately immerse the clean, dry gold substrates into the thiol solution.

-

To minimize oxidation, it is recommended to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Carefully remove the substrates from the thiol solution with clean tweezers.

-

Rinse the substrates thoroughly with fresh ethanol to remove non-chemisorbed molecules.

-

For a more rigorous cleaning, sonicate the substrates briefly (1-2 minutes) in fresh ethanol.

-

Dry the functionalized substrates under a gentle stream of dry nitrogen gas.

-

-

Storage:

-

Store the SAM-coated substrates in a clean, dry environment, such as a desiccator or under an inert atmosphere, until use.

-

Key Characterization Techniques

A multi-technique approach is essential for a thorough characterization of the SAM. Each technique provides complementary information about the structure, composition, and properties of the monolayer.

References

- 1. Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Figure 1 from In The Direction of Perfect Design of Self-Assembled Monolayers: Scanning Tunneling Microscopy Study of SAMs Made of Decanethiol on Au(111) | Semantic Scholar [semanticscholar.org]

- 4. Time-dependent organization and wettability of decanethiol self-assembled monolayer on Au(111) investigated with STM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of Terminal Azide Groups in Advanced Surface Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern materials science, biotechnology, and pharmaceutical development, the ability to precisely control the chemical composition of surfaces is paramount. Among the chemical moieties that have revolutionized surface functionalization, the terminal azide (B81097) group (–N₃) stands out for its unique combination of stability, small size, and high reactivity in specific, controlled reactions. This technical guide provides an in-depth exploration of the role of terminal azide groups in surface chemistry, offering a comprehensive overview of their application, detailed experimental protocols, and quantitative analysis of their performance. The primary focus is on the utilization of azide-terminated surfaces as a versatile platform for the covalent immobilization of a wide array of molecules, a cornerstone in the development of advanced biosensors, drug delivery systems, and engineered cell culture platforms.

Core Principles: The Power of Bioorthogonal Chemistry

The utility of the terminal azide group in surface chemistry is intrinsically linked to the concept of "bioorthogonal chemistry," a term that describes chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][2] The azide group is an exemplary bioorthogonal chemical reporter due to its small size and stability in physiological conditions.[3][4] It does not readily react with the functional groups typically found in biological systems, ensuring that subsequent chemical modifications are highly specific and directed only to the azide-functionalized surface.[4][5]

The most prominent reactions involving surface-bound azides are the Azide-Alkyne Cycloadditions , which fall under the umbrella of "click chemistry." These reactions are characterized by their high efficiency, selectivity, mild reaction conditions, and the formation of a stable triazole linkage.[6]

Key Bioorthogonal Reactions of Surface Azides:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and efficient azide-alkyne cycloaddition.[7][8] It utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal azide and a terminal alkyne, exclusively forming a 1,4-disubstituted 1,2,3-triazole.[6][7] The reaction is known for its rapid kinetics and high yields on surfaces.[3][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne (B158145).[3][6] The inherent ring strain of the cyclooctyne allows it to react spontaneously with an azide, making it ideal for applications involving live cells or sensitive biological molecules.[1][6]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): While less common, ruthenium catalysts can be employed to selectively produce the 1,5-disubstituted 1,2,3-triazole isomer, offering an alternative regioselectivity to CuAAC.[7][8]

-

Staudinger Ligation: An older but still relevant bioorthogonal reaction, the Staudinger ligation involves the reaction of an azide with a phosphine (B1218219) to form an amide bond.[3][4][5] While it generally has slower kinetics compared to click chemistry, it provides a copper-free alternative for specific applications.[4][5]

Crafting the Azide-Functionalized Surface: A Multi-Step Process

The creation of a reactive and stable azide-terminated surface is a critical first step. The process typically involves the formation of a self-assembled monolayer (SAM) on a substrate.

Experimental Workflow for Surface Azidation:

A common strategy for preparing azide-terminated surfaces on hydroxyl-bearing substrates like glass or silicon wafers involves a three-stage process:

-

Substrate Cleaning and Hydroxylation: The substrate is rigorously cleaned to remove organic contaminants and then treated to ensure a high density of hydroxyl (–OH) groups on the surface.

-

Silanization: A bifunctional silane (B1218182) with a terminal reactive group (e.g., a bromine atom) is reacted with the hydroxylated surface to form a stable, covalently bound self-assembled monolayer.

-

Azidation: The terminal reactive groups of the SAM are then converted to azide groups through a nucleophilic substitution reaction.

Key Applications in Research and Drug Development

Azide-functionalized surfaces are instrumental in a variety of high-tech applications due to their ability to specifically immobilize biomolecules.

-

Drug Discovery and High-Throughput Screening: Small molecules or protein targets can be immobilized on azide-functionalized surfaces to screen for binding partners in drug discovery assays.[10]

-

Biomedical Devices and Implants: Surfaces of medical implants can be modified with antimicrobial agents, anti-fouling polymers like PEG, or bioactive peptides to improve their biocompatibility and performance.[10][11]

-

Diagnostics and Biosensors: Antibodies, DNA probes, or enzymes can be anchored to sensor chips for the specific detection of analytes.[10][12]

-

Cell Culture Engineering: Covalently linking cell-adhesive ligands (e.g., RGD peptides) to culture surfaces promotes specific cell attachment and growth, enabling more physiologically relevant cell-based assays.[10]

-

Glycobiology Research: Azide-based click chemistry is a powerful tool for the non-invasive imaging of glycans in living systems and for creating carbohydrate microarrays.[2][13]

Quantitative Data Summary

The efficiency of surface modification and subsequent reactions is critical. The following tables summarize key quantitative data related to the formation and reaction of azide-terminated surfaces.

| Parameter | Substrate | Method | Value | Reference |

| Surface Azidation Efficiency | Bromo-terminated SAM on Ge | SN2 with NaN₃ | 80-100% conversion | |

| Bromo-terminated SAM on Ge/Silica/Iron Oxide | SN2 with NaN₃ | Reaction complete in 2-3 hours | [14] | |

| CuAAC Reaction Rate on Surfaces | Azide-terminated SAM on Gold | Electrochemical Measurement | 1 x 10³ M⁻¹s⁻¹ | [9][15] |

| Characterization Peak (XPS) | Azide Group (N1s) | XPS | 402.1 eV (outer N), 405.6 eV (central N) | [16] |

| Triazole (after click) | XPS | ~400.7 eV | [17] | |

| Characterization Peak (FTIR) | Azide (N₃) stretch | FTIR | ~2100 cm⁻¹ | [11] |

Note: The exact values can vary depending on the specific substrate, linker chemistry, and reaction conditions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving azide-terminated surfaces.

Protocol 1: Preparation of Azide-Functionalized Silicon Surfaces[10][19]

This protocol describes the formation of an azide-terminated self-assembled monolayer (SAM) on a silicon or glass substrate.

Materials:

-

Silicon wafers or glass slides

-

Sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30%)

-

(4-azidobutyl)triethoxysilane or a bromo-terminated silane (e.g., 11-bromoundecyltrimethoxysilane)

-

Anhydrous toluene (B28343)

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Immerse substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive.

-

Rinse extensively with deionized water and dry under a stream of nitrogen.

-

-

Silanization (Two-Step Method):

-

Step 2a (Bromo-termination): Immerse the cleaned, hydroxylated substrates in a 1-2% (v/v) solution of 11-bromoundecyltrimethoxysilane (B103482) in anhydrous toluene. Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere.[18]

-

Rinse sequentially with toluene and ethanol (B145695), then sonicate in ethanol for 5-10 minutes to remove physisorbed silane. Dry with nitrogen.[18]

-

Step 2b (Azidation): Prepare a 0.1 M solution of sodium azide in anhydrous DMF. Immerse the bromo-terminated substrates in this solution and heat at 60-70°C for 12-24 hours.[18]

-

Rinse thoroughly with DMF, followed by ethanol and DI water. Dry with nitrogen.

-

-

Silanization (Direct Azide Method):

-

Immerse the cleaned, hydroxylated substrates in a 1-2% (v/v) solution of (4-azidobutyl)triethoxysilane in anhydrous toluene. Allow the reaction to proceed for 2-4 hours at room temperature.

-

Rinse and sonicate as described in Step 2a.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Surface[19][20]

This protocol details the "clicking" of an alkyne-containing molecule to an azide-terminated surface.

Materials:

-

Azide-terminated substrate

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand (optional but recommended)

-

Reaction buffer (e.g., PBS or triethylammonium (B8662869) acetate (B1210297) buffer)

Procedure:

-

Prepare a solution of the alkyne-functionalized molecule in the reaction buffer.

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water, freshly prepared).[19]

-

If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.

-

Immerse the azide-terminated substrate in the solution containing the alkyne-functionalized molecule.

-

Add the CuSO₄ (or CuSO₄/ligand complex) solution to the reaction vessel.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Allow the reaction to proceed for 1-4 hours at room temperature.

-

Remove the substrate and rinse extensively with the reaction buffer, followed by DI water, and finally ethanol. Dry under a stream of nitrogen.

Surface Characterization Techniques

Verification of surface modification at each step is crucial. The two most common techniques are X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

-

XPS: This technique provides quantitative elemental and chemical state information about the top few nanometers of a surface. For azide-terminated surfaces, XPS is used to confirm the presence of nitrogen. The N1s spectrum of an azide group characteristically shows two peaks at approximately 402 eV and 405 eV, corresponding to the different chemical environments of the nitrogen atoms within the N₃ group.[20][16][21] After a successful click reaction, these peaks disappear and are replaced by a new peak characteristic of the triazole ring.[17]

-

FTIR: This method detects the vibrational modes of chemical bonds. The azide group has a very strong and sharp characteristic stretching peak around 2100 cm⁻¹, which is in a region of the IR spectrum that is often free from other interfering signals.[11] The disappearance of this peak is a clear indicator of a successful cycloaddition reaction.

Conclusion

Terminal azide groups have become an indispensable tool in surface chemistry, providing a robust and versatile platform for the covalent immobilization of a vast range of molecules. Their bioorthogonal reactivity, particularly in the context of click chemistry, allows for highly specific and efficient surface functionalization under mild conditions. This has profound implications for drug development, diagnostics, and materials science, enabling the creation of sophisticated, functional surfaces with precisely controlled properties. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists looking to harness the power of azide chemistry in their own applications. As new bioorthogonal reactions and materials continue to be developed, the central role of the terminal azide group in shaping the future of surface science is set to continue.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. benchchem.com [benchchem.com]

- 7. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mixed azide-terminated monolayers: a platform for modifying electrode surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | MDPI [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. azom.com [azom.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Physical and Chemical Properties of C11H23N3S

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecular formula C11H23N3S does not correspond to a single, well-documented compound in major chemical databases. This guide, therefore, focuses on a plausible structural isomer, 1,1-diethyl-4-pentylthiosemicarbazide , and the broader class of N,N'-disubstituted thiourea (B124793) and thiosemicarbazide (B42300) derivatives to provide a representative overview of the expected physical and chemical properties, experimental protocols, and potential biological significance.

Introduction to the Thiourea and Thiosemicarbazide Scaffold

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by amino groups. Their structural analogue, thiosemicarbazides, incorporate an additional nitrogen atom adjacent to one of the nitrogens of the thiourea core. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.

The properties of these molecules can be significantly tuned by altering the substituents on the nitrogen atoms. Long alkyl chains, such as a pentyl group, generally increase lipophilicity, which can influence solubility, membrane permeability, and biological activity.

Proposed Structure: 1,1-diethyl-4-pentylthiosemicarbazide

A plausible structure for C11H23N3S is 1,1-diethyl-4-pentylthiosemicarbazide. This molecule contains the core thiosemicarbazide functional group with diethyl and pentyl substitutions.

Molecular Structure:

Physical and Chemical Properties

Table 1: Predicted Physical Properties of 1,1-diethyl-4-pentylthiosemicarbazide

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Weight | 245.44 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance of N,N'-disubstituted thioureas. |

| Melting Point | 60-100 °C | N,N'-dibutylthiourea melts at 64-67 °C[1]. The presence of an additional nitrogen and different alkyl chain lengths will influence this value. |

| Boiling Point | Decomposes upon heating | N,N'-diethylthiourea decomposes at its boiling point[2]. |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. | The long alkyl chains and the thiocarbonyl group contribute to its organic solubility. N,N'-diethylthiourea is very slightly soluble in water but soluble in ethanol[2][3][4]. |

| Density | ~1 g/cm³ | N,N'-dibutylthiourea has a density of 1.089 g/cm³[1]. |

Table 2: Predicted Chemical Properties and Reactivity

| Property | Characteristic | Description |

| Basicity | Weakly basic | The lone pairs on the nitrogen and sulfur atoms can accept protons, but they are relatively weak bases. |

| Hydrogen Bonding | Capable of acting as both hydrogen bond donor and acceptor. | The N-H groups can donate hydrogen bonds, while the sulfur and nitrogen atoms can accept them. |

| Reactivity | The thiocarbonyl group is the primary site of reactivity. | Can undergo reactions such as alkylation, oxidation, and complexation with metal ions. Amide-like reactivity is also observed[5]. |

| Complexation | Forms coordination complexes with various metal ions. | The sulfur atom is a soft donor and readily coordinates with soft metal ions. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the proposed C11H23N3S isomer are not available. However, general and adaptable methods for the synthesis of N,N'-disubstituted thioureas and thiosemicarbazides are well-established.

Synthesis of N,N'-Disubstituted Thioureas and Thiosemicarbazides

A common and versatile method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine[6]. For thiosemicarbazides, a similar approach using a hydrazine (B178648) derivative is employed.

General Synthetic Procedure for 1,1-diethyl-4-pentylthiosemicarbazide:

-

Formation of the Isothiocyanate: Pentylamine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate (B8719985) salt. This intermediate is then treated with a coupling agent like ethyl chloroformate to yield pentyl isothiocyanate.

-

Reaction with Hydrazine Derivative: The resulting pentyl isothiocyanate is then reacted with 1,1-diethylhydrazine (B1346890) in a suitable solvent such as anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram 1: General Synthesis Workflow for a Disubstituted Thiosemicarbazide

Caption: General workflow for the synthesis of 1,1-diethyl-4-pentylthiosemicarbazide.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the pentyl and diethyl groups and the overall structure.

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, C-H stretching of the alkyl chains, and the C=S stretching of the thiocarbonyl group would be expected.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: To determine the purity of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Thiourea and thiosemicarbazide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[7][8]. The biological activity is often influenced by the nature of the substituents on the nitrogen atoms.

The presence of long alkyl chains can enhance the lipophilicity of the molecule, potentially increasing its ability to cross cell membranes. However, increased lipophilicity can also lead to decreased aqueous solubility and potential off-target effects.

While specific signaling pathways for C11H23N3S are unknown, thiourea derivatives have been reported to interact with various biological targets:

-

Enzyme Inhibition: Many thiourea derivatives are known to inhibit enzymes by coordinating with metal ions in the active site or through other interactions.

-

Receptor Binding: The thiourea scaffold can serve as a pharmacophore for interacting with various receptors.

-

Anticancer Activity: Some thiourea derivatives exhibit anticancer activity through mechanisms that may involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.

Diagram 2: Hypothetical Signaling Pathway Inhibition by a Thiourea Derivative

Caption: Hypothetical inhibition of a kinase signaling pathway by a thiourea derivative.

Conclusion

While the specific compound C11H23N3S is not well-characterized in the scientific literature, by examining the properties of the plausible isomer 1,1-diethyl-4-pentylthiosemicarbazide and the broader class of thiourea and thiosemicarbazide derivatives, we can infer its likely physical and chemical characteristics. This class of compounds presents significant opportunities for drug discovery and development due to their tunable properties and diverse biological activities. The provided experimental frameworks for synthesis and characterization, along with the overview of potential biological targets, offer a solid foundation for researchers and scientists interested in exploring the potential of this and related molecules. Further research is warranted to synthesize and evaluate the specific properties and biological activities of C11H23N3S isomers.

References

- 1. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. nbinno.com [nbinno.com]

- 4. CAS 105-55-5: N,N′-Diethylthiourea | CymitQuimica [cymitquimica.com]

- 5. N,N'-DIETHYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Spontaneous Assembly of Azido-Alkanethiols on Gold: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of self-assembled monolayers (SAMs) of azido-alkanethiols on gold surfaces. This class of SAMs offers a versatile platform for surface functionalization, particularly in the realm of bioconjugation and drug development, owing to the highly specific and efficient reactivity of the terminal azide (B81097) group via "click chemistry." This document details the spontaneous assembly process, methods for characterization, and step-by-step protocols for key experimental procedures.

Introduction to Azido-Alkanethiol Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular films that form spontaneously upon the immersion of a suitable substrate into a solution containing amphiphilic molecules. In the case of azido-alkanethiols on gold, the strong affinity of the sulfur head group for the gold surface drives the formation of a stable, semi-covalent bond, leading to a well-defined monolayer. The alkyl chain, through van der Waals interactions with neighboring chains, contributes to the ordering and packing density of the monolayer. The terminal azide (-N₃) group, exposed at the monolayer-ambient interface, serves as a versatile chemical handle for subsequent covalent immobilization of a wide array of molecules.

The azide functionality is particularly advantageous due to its bio-orthogonality; it does not typically participate in biological reactions, thus preventing non-specific interactions. Its primary utility lies in its ability to undergo highly efficient and specific cycloaddition reactions with alkynes, a process famously known as "click chemistry." This reaction is characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal tool for attaching sensitive biomolecules, such as peptides, proteins, and small molecule drugs, to surfaces.

Quantitative Data on Azido-Alkanethiol SAMs

The physical properties of azido-alkanethiol SAMs, such as their thickness and hydrophobicity, are crucial for their application and are dependent on factors like the length of the alkyl chain. While comprehensive comparative data for a wide range of azido-alkanethiols is an ongoing area of research, the following tables summarize available quantitative data for representative azido-alkanethiols and analogous alkanethiol SAMs on gold.

Table 1: Ellipsometric Thickness of Alkanethiol SAMs on Gold

| Thiol Molecule | Number of Carbon Atoms | Typical Thickness (Å)[1] |

| Butanethiol | 4 | ~7[1] |

| Hexanethiol | 6 | ~9[1] |

| Octanethiol | 8 | ~11[1] |

| Decanethiol | 10 | ~13[1] |

| Dodecanethiol | 12 | ~15[1] |

| 11-Azido-1-undecanethiol | 11 | Not explicitly found, but expected to be similar to Dodecanethiol |

| Hexadecanethiol | 16 | ~20[1] |

| Octadecanethiol | 18 | ~22[1] |

Note: The thickness of an this compound SAM is anticipated to be comparable to that of dodecanethiol, though specific literature values were not found in the search.

Table 2: Water Contact Angles for Gold Surfaces Modified with Different SAMs

| Terminal Group | Example Thiol | Advancing Water Contact Angle (θₐ) | Receding Water Contact Angle (θᵣ) |

| -CH₃ | Dodecanethiol | ~110° | ~100° |

| -OH | 11-Mercapto-1-undecanol | < 15° | < 10° |

| -COOH | 11-Mercaptoundecanoic acid | < 20° | < 10° |

| -N₃ | This compound | ~70-80° | Not explicitly found |

Note: The contact angle for azido-terminated SAMs indicates a moderately hydrophilic surface, which is an important consideration for subsequent reactions in aqueous media.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of azido-alkanethiol SAMs on gold, as well as a protocol for a typical bioconjugation reaction using "click" chemistry.

Preparation of Azido-Alkanethiol SAMs on Gold

Materials:

-

Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)

-

Azido-alkanethiol (e.g., this compound)

-

Absolute ethanol (B145695) (200 proof)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water

-

High-purity nitrogen gas

-

Clean glass vials and tweezers

Procedure:

-

Substrate Cleaning:

-

In a fume hood, carefully immerse the gold substrates in piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Rinse the substrates with absolute ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of the desired azido-alkanethiol in absolute ethanol in a clean glass vial.

-

Immediately immerse the clean, dry gold substrates into the thiol solution.

-

Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

After incubation, carefully remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the substrates again under a gentle stream of nitrogen gas.

-

Store the modified substrates in a clean, dry, and inert environment until further use.

-

Characterization of Azido-Alkanethiol SAMs

This technique is used to determine the wettability of the SAM-modified surface, providing an indication of the successful formation of the monolayer and the nature of the terminal group.

Procedure:

-

Place the SAM-modified substrate on the stage of a contact angle goniometer.

-

Carefully dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.

-

Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

Use the instrument's software to measure the static contact angle. It is recommended to measure both the advancing and receding contact angles for a more complete characterization of the surface.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface, confirming the presence of the azide group and the sulfur-gold bond.

Typical XPS Signatures for Azido-Alkanethiol SAMs on Gold:

-

N 1s: A characteristic peak for the azide group is observed around 404 eV and 400 eV.

-

S 2p: A peak around 162 eV is indicative of the thiolate bond to the gold surface.

-

C 1s: A main peak around 285 eV corresponding to the hydrocarbon chain.

-

Au 4f: Peaks from the underlying gold substrate.

Grazing angle reflection-absorption infrared spectroscopy (RAIRS) is used to identify the vibrational modes of the molecules in the SAM, providing confirmation of the presence of the azide group.

Typical FTIR Signature for Azido-Alkanethiol SAMs:

-

A strong, sharp absorption peak characteristic of the asymmetric stretching vibration of the azide group is typically observed around 2100 cm⁻¹.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the immobilization of an alkyne-containing molecule (e.g., a small molecule drug or a peptide) onto an azide-terminated SAM.

Materials:

-

Azide-functionalized gold substrate

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Deionized water

-

Solvent for the alkyne-modified molecule (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).

-

Prepare a stock solution of the TBTA ligand (e.g., 20 mM in DMSO).

-

In a microcentrifuge tube, combine the following in order:

-

PBS buffer

-

The alkyne-modified molecule solution to the desired final concentration (e.g., 100 µM).

-

The CuSO₄ solution (e.g., to a final concentration of 1 mM).

-

The TBTA solution (e.g., to a final concentration of 1 mM).

-

The sodium ascorbate solution to initiate the reaction (e.g., to a final concentration of 5 mM).

-

-

Immediately apply the reaction mixture to the azide-functionalized gold substrate.

-

Allow the reaction to proceed at room temperature for 1-2 hours. The reaction time may need to be optimized depending on the specific reactants.

-

After the reaction, thoroughly rinse the substrate with deionized water, followed by ethanol, and then dry with a stream of nitrogen gas to remove unreacted components.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes and relationships in the study and application of azido-alkanethiol SAMs.

Caption: Workflow for the spontaneous assembly of azido-alkanethiol SAMs on a gold substrate.

Caption: Schematic of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) on an azide-SAM.

Conclusion

The spontaneous assembly of azido-alkanethiols on gold provides a robust and versatile platform for creating functional surfaces. The ability to precisely control the surface chemistry through the highly efficient and specific "click" reaction of the terminal azide group makes these SAMs particularly valuable for applications in drug development, biosensing, and fundamental studies of biomolecular interactions. The experimental protocols and characterization data provided in this guide offer a solid foundation for researchers and scientists to successfully implement and utilize this powerful surface modification technique. The continued exploration of new azido-alkanethiols with varying chain lengths and functionalities will undoubtedly expand the scope and impact of this important class of self-assembled monolayers.

References

A Technical Guide to the Fundamental Principles of Bifunctional Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction